molecular formula C15H14O5 B1192043 2-Ethoxystypandrone

2-Ethoxystypandrone

Cat. No.: B1192043
M. Wt: 274.272
InChI Key: HHPDGVKSXLTKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxystypandrone is a novel potent natural stat3 signaling inhibitor from polygonum cuspidatum, inhibiting cell growth and inducing apoptosis of hcc cells and hcc cancer stem cells.

Scientific Research Applications

1. Enhancement of Bovine Embryo Development

2-Methoxystypandrone, closely related to 2-Ethoxystypandrone, has been studied for its effects on the developmental competence of bovine in vitro-produced embryos. Its addition to maturation media showed significant improvement in the percentage of mature oocytes and blastocyst development rates. This was accompanied by a decrease in DNA damage and reduction in inflammatory markers, suggesting potential applications in improving livestock reproduction technologies (Mesalam et al., 2017).

2. Neuroprotective Effects in Ischemic Stroke

Research on 2-Methoxystypandrone demonstrated its potential in treating acute ischemic stroke in mice. Administered after a middle cerebral artery occlusion/reperfusion injury, it significantly improved survival rates, reduced neurological deficits, and preserved blood-brain barrier integrity. These effects suggest a role in neuroprotection, possibly applicable to human stroke treatments (Chern et al., 2014).

3. Anticancer Properties and Target Identification

A study on 2-Methoxystypandrone synthesized a biotin-conjugated analog to identify molecular targets. It retained inhibition activities against cancer cell growth and identified JAK2 and IKK as targets. This suggests potential for development as an anticancer agent, particularly against cancers involving these pathways (Kuang et al., 2018).

4. Pharmacological Activities of Related Compounds

A review of 2-methoxy-6-acetyl-7-methyljuglone, a derivative of 2-Methoxystypandrone, highlighted its diverse pharmacotherapeutic efficacies, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and anti-HIV activities. These findings underscore the broad therapeutic potential of compounds within this chemical family (Khalil et al., 2021).

5. Inhibition of T Cell Proliferation

2-Methoxystypandrone showed potent anti-proliferative effects on Jurkat cells, a type of T-cell. It induced mitochondrial depolarization, promoted apoptosis, and modulated intracellular signaling pathways, suggesting potential applications in leukemia treatment (Qiu et al., 2020).

6. Phytotoxic Properties in Weed Control

Investigations into the phytotoxic properties of 2-Methoxystypandrone revealed its potential in weed management. It significantly inhibited the growth of various test plants, suggesting its use as a natural herbicide or in developing environmentally friendly weed control methods (Islam et al., 2017).

7. Antimicrobial Components in Plants

Research identified 2-Methoxystypandrone as an antimicrobial compound in Rumex japonicus Houtt. Its presence suggests antimicrobial activity in certain plants, potentially applicable in developing new antimicrobial agents (Nishina et al., 1993).

8. Hepatocellular Carcinoma Treatment

A study found that this compound, isolated from Polygonum cuspidatum, inhibited STAT3 signaling and induced apoptosis in hepatocellular carcinoma (HCC) cells and cancer stem cells. This positions it as a promising compound for HCC treatment, potentially addressing cancer stemness and resistance issues (Li et al., 2019).

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.272

IUPAC Name

6-Acetyl-5-hydroxy-2-ethoxy-7-methylnaphthalene-1,4-dione

InChI

InChI=1S/C15H14O5/c1-4-20-11-6-10(17)13-9(14(11)18)5-7(2)12(8(3)16)15(13)19/h5-6,19H,4H2,1-3H3

InChI Key

HHPDGVKSXLTKLE-UHFFFAOYSA-N

SMILES

O=C1C(OCC)=CC(C2=C1C=C(C)C(C(C)=O)=C2O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-Ethoxystypandrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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